1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Kinase inhibitor Structure-activity relationship Benzimidazole sulfonamide

This benzimidazole-pyrrolidine sulfonamide (CAS 2097857-39-9) features a distinctive 4-ethoxy-3-fluorophenyl substituent that confers steric and electronic properties not replicated by 2-fluorophenyl, 3-CF3-phenyl, or dioxin analogs. Substituting with apparently similar scaffolds risks losing target engagement in kinase assays. Deploy in BTK, EGFR, or AKT pathway screening to capture novel kinase-inhibitor interactions. ClogP ~3.2 balances permeability and solubility for biochemical and cell-based assays. Multi-vendor supply ensures procurement redundancy.

Molecular Formula C19H20FN3O3S
Molecular Weight 389.45
CAS No. 2097857-39-9
Cat. No. B2527803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
CAS2097857-39-9
Molecular FormulaC19H20FN3O3S
Molecular Weight389.45
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F
InChIInChI=1S/C19H20FN3O3S/c1-2-26-19-8-7-15(11-16(19)20)27(24,25)22-10-9-14(12-22)23-13-21-17-5-3-4-6-18(17)23/h3-8,11,13-14H,2,9-10,12H2,1H3
InChIKeyYUZYMEHLGBRDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097857-39-9) – Procurement-Relevant Identity and Physicochemical Baseline


1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097857-39-9) is a synthetic small molecule belonging to the benzimidazole–pyrrolidine sulfonamide class . Its molecular formula is C₁₉H₂₀FN₃O₃S with a molecular weight of 389.45 g·mol⁻¹ [1]. The compound incorporates a benzimidazole core N-linked to a pyrrolidine ring, which carries a 4-ethoxy-3-fluorophenyl sulfonamide substituent. Key identifiers include InChI Key YUZYMEHLGBRDLU-UHFFFAOYSA-N and SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F [1]. This compound has attracted attention as a research tool chemical, particularly for studies investigating enzyme inhibition (e.g., kinases such as BTK) and receptor binding, though detailed bioactivity data remain limited in the public domain .

Why 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole Cannot Be Interchanged with In-Class Analogs


Benzimidazole–pyrrolidine sulfonamides are not a functionally interchangeable family. Even modest variations in the aryl sulfonamide substituent profoundly alter kinase selectivity profiles, target binding kinetics, and cellular potency [1]. For instance, the close analog 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097873-34-0) has been investigated as a BTK inhibitor, while other analogs bearing different aryl sulfonamide groups have shown divergent activity against EGFR, PARP, or antimicrobial targets . The introduction of the 4-ethoxy-3-fluorophenyl moiety in CAS 2097857-39-9 introduces unique steric and electronic properties that are not recapitulated by the 2-fluorophenyl, 3-trifluoromethylphenyl, or 2,3-dihydrobenzo[b][1,4]dioxin-6-yl variants [2]. Consequently, direct substitution of this compound with a seemingly similar benzimidazole–pyrrolidine sulfonamide risks altered – and potentially absent – biological activity in the intended assay system.

Product-Specific Quantitative Evidence for 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097857-39-9)


Structural Differentiation from the 2-Fluorophenyl Analog: Substituent Electronic and Steric Effects

The 4-ethoxy-3-fluorophenyl substituent of CAS 2097857-39-9 represents a significant structural departure from the closest commercially available analog, 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097873-34-0) . The ethoxy group at the para position contributes +M (mesomeric) electron-donating effects and increases steric bulk (Taft Es ≈ –0.55 for OEt vs. 0 for H), while the meta-fluorine exerts –I inductive withdrawal. This electronic push–pull architecture is absent in the 2-fluorophenyl analog, which carries only ortho-directed –I effects, and is distinct from the 3-trifluoromethylphenyl variant, which is strongly electron-withdrawing (Hammett σₘ = +0.43 for CF₃ vs. σₚ = –0.24 for OEt) [1]. These differences directly impact target binding: in benzimidazole sulfonamide kinase inhibitors, the aryl sulfonamide group occupies a hydrophobic back pocket where both steric complementarity and hydrogen-bonding capacity of the para-ethoxy oxygen critically influence inhibitor residence time [2].

Kinase inhibitor Structure-activity relationship Benzimidazole sulfonamide

Predicted Physicochemical Differentiation: Lipophilicity as a Surrogate for Membrane Permeability and Target Engagement

Calculated logP (ClogP) values differentiate CAS 2097857-39-9 from its analogs. Using the fragment-based method implemented in PubChem's XLogP3 algorithm, CAS 2097857-39-9 exhibits ClogP ≈ 3.2, compared to ClogP ≈ 2.5 for the 2-fluorophenyl analog (CAS 2097873-34-0) and ClogP ≈ 3.8 for the 3-trifluoromethylphenyl variant [1][2]. The intermediate lipophilicity of the 4-ethoxy-3-fluorophenyl compound places it within the optimal range for both passive membrane permeability and aqueous solubility (typically ClogP 1–4 for oral druglike molecules), potentially offering a superior balance between cellular penetration and solubility-driven assay compatibility compared to more lipophilic analogs [3].

Lipophilicity Physicochemical property Druglikeness

Class-Level Kinase Inhibition Evidence: Benzimidazole–Pyrrolidine Sulfonamide Scaffold Activity and the Uncharacterized Potential of the 4-Ethoxy-3-Fluorophenyl Variant

The benzimidazole–pyrrolidine sulfonamide scaffold has been validated as a kinase inhibitor pharmacophore across multiple targets. The 2-fluorophenyl analog (CAS 2097873-34-0; SMolecule S2776319) has been reported to inhibit Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies, with qualitative activity described in vendor technical datasheets . Furthermore, structurally related benzimidazole derivatives bearing pyrrolidine side chains have demonstrated the ability to block AKT phosphorylation and overcome sorafenib resistance in hepatocellular carcinoma models, indicating that the core scaffold engages clinically relevant kinase signaling nodes [1]. However, the specific 4-ethoxy-3-fluorophenyl variant (CAS 2097857-39-9) remains uncharacterized in public bioactivity databases such as ChEMBL and BindingDB as of Q2 2026, representing an opportunity for novel target deconvolution or selectivity profiling studies [2].

BTK inhibitor Kinase selectivity Benzimidazole pharmacophore

Chemical Stability and Storage: Vendor-Supplied Purity Baseline vs. Uncharacterized Analogs from Non-Specialist Sources

As a specialized research chemical, CAS 2097857-39-9 is supplied by multiple vendors with typical purity specifications of 95–98% as determined by HPLC or NMR . The compound is recommended for storage at –20°C in a dry, sealed environment to prevent hydrolytic degradation of the sulfonamide linkage, a vulnerability common to all aryl sulfonamide-containing compounds . Importantly, extensive safety and toxicity data are not available for this compound; it is classified for research use only and must be handled with appropriate personal protective equipment . While this purity and handling profile is typical for research-grade benzimidazole sulfonamides, procurement from reputable suppliers with batch-specific Certificates of Analysis ensures lot-to-lot consistency that may not be available for less widely distributed analogs.

Chemical purity Quality control Procurement reliability

Evidence Gap Acknowledgment: Limited Public Bioactivity Data as a Procurement Consideration

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases conducted in April 2026 returned no quantitative bioactivity data (IC₅₀, Kd, EC₅₀, or Ki values) for CAS 2097857-39-9 against any protein target or cell line [1][2][3]. This absence of data contrasts with the 2-fluorophenyl analog, for which qualitative BTK inhibitory activity has been reported in vendor literature, and with well-characterized clinical benzimidazole-based BTK inhibitors such as zanubrutinib (BTK IC₅₀ = 0.3–0.63 nM) [4]. For procurement purposes, this evidence gap must be weighed against the compound's structural novelty: researchers seeking a pre-validated tool compound should consider characterized analogs, whereas programs pursuing novel inhibitor chemotypes may find value in the unexplored biological profile of CAS 2097857-39-9.

Data availability Research tool compound Risk assessment

Recommended Research and Industrial Application Scenarios for 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097857-39-9)


Novel Kinase Inhibitor Hit Identification and Selectivity Profiling

CAS 2097857-39-9 is best deployed in kinase inhibitor discovery programs that require structurally novel chemotypes for screening against kinase panels. Because this compound has no publicly reported bioactivity data as of Q2 2026, it represents an opportunity to identify previously unknown kinase–inhibitor interactions, particularly against BTK, EGFR, or AKT pathway kinases where the benzimidazole–pyrrolidine scaffold has demonstrated class-level activity [1]. Its intermediate lipophilicity (ClogP ≈ 3.2) supports use in both biochemical and cell-based assays [2].

Chemical Biology Tool for Target Deconvolution in Oncology

The compound's unique 4-ethoxy-3-fluorophenyl substituent distinguishes it from all commercially available benzimidazole–pyrrolidine sulfonamide analogs, making it suitable for chemical biology studies aimed at mapping structure–activity relationships within this pharmacophore class . Researchers investigating kinase-dependent cancer cell lines (e.g., hepatocellular carcinoma, B-cell lymphoma) may employ this compound to probe whether the 4-ethoxy-3-fluorophenyl modification alters target engagement profiles relative to the 2-fluorophenyl or 3-trifluoromethylphenyl analogs [1].

Physicochemical Property Benchmarking in Druglikeness Optimization

With its calculated logP of approximately 3.2, CAS 2097857-39-9 occupies an attractive physicochemical space for lead optimization programs seeking to balance permeability and solubility [2]. It can serve as a reference compound for benchmarking the impact of aryl sulfonamide substituents on lipophilicity, serving as an intermediate point between the less lipophilic 2-fluorophenyl analog (ClogP ≈ 2.5) and the more lipophilic 3-trifluoromethylphenyl variant (ClogP ≈ 3.8) [3].

Supply Chain Resilient Research Chemical for Multi-Site Collaborative Programs

CAS 2097857-39-9 is available from multiple independent chemical suppliers with typical purity specifications of 95% or greater, providing procurement redundancy for multi-site academic or industrial collaborative programs . This multi-vendor availability reduces the risk of supply interruption relative to single-source analogs, a practical consideration for long-term research projects requiring consistent compound supply.

Quote Request

Request a Quote for 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.